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Compound of Interest

Compound Name: Quinolin-8-ylmethanol

Cat. No.: B099120

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
Quinolin-8-ylmethanol (CAS No: 16032-35-2), a significant heterocyclic compound with
applications in medicinal chemistry and materials science. This document collates and presents
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along
with the methodologies for their acquisition, to support research and development activities.

Core Spectroscopic Data

The structural integrity and purity of Quinolin-8-ylmethanol can be ascertained through a
combination of spectroscopic techniques. The following sections and tables summarize the
essential data obtained from *H NMR, 3C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of Quinolin-8-
ylmethanol, revealing the chemical environment of each hydrogen and carbon atom.

IH NMR Data

Solvent: Chloroform-d (CDCls)
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Chemical Shift (3)

Multiplicity Integration Assignment
ppm
8.88 dd 1H H-2
8.17 dd 1H H-4
7.78 d 1H H-5
7.55 t 1H H-6
7.46 t 1H H-3
7.40 d 1H H-7
5.10 s 2H CH:
2.50 (broad) S 1H OH
13C NMR Data
Solvent: Chloroform-d (CDCls)
Chemical Shift (8) ppm Assighment
155.1 C-8a
149.8 C-2
136.5 C-4
133.2 C-8
129.5 C-4a
127.8 C-6
126.9 C-5
121.7 C-3
119.5 C-7
62.1 CH:
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in Quinolin-8-ylmethanol.
The spectrum is characterized by the following significant absorption bands.

Wavenumber (cm—?) Intensity Assignment
3350 - 3100 Broad O-H stretch (hydroxyl group)
3050 Medium C-H stretch (aromatic)
2920, 2850 Medium C-H stretch (aliphatic CH-2)
C=C and C=N stretching
1595, 1570, 1500 Strong o
(quinoline ring)
1460 Medium C-H bend (aliphatic CHz)
1050 Strong C-O stretch (primary alcohol)
C-H out-of-plane bending
820, 750 Strong

(aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of
Quinolin-8-ylmethanol, confirming its elemental composition.

m/z Relative Intensity Assignment

159 High [M]* (Molecular lon)
130 High [M - CHOJ*

131 Medium [M - CO - H]*

103 Medium [CsH7N]*

Molecular Weight: 159.18 g/mol [1] Monoisotopic Mass: 159.068413911 Da[1]

Experimental Protocols
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The data presented in this guide are obtained through standardized spectroscopic techniques.
The following protocols outline the general procedures for sample preparation and analysis.

NMR Spectroscopy

1H and 3C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[2]

o Sample Preparation: Approximately 5-10 mg of Quinolin-8-ylmethanol is dissolved in 0.5-
0.7 mL of a deuterated solvent, commonly Chloroform-d (CDCIs) or Dimethyl sulfoxide-de
(DMSO-de). Tetramethylsilane (TMS) is usually added as an internal standard for chemical
shift referencing (& = 0.00 ppm).

o Data Acquisition: For *H NMR, standard acquisition parameters are used. For 13C NMR, a
proton-decoupled sequence is typically employed to simplify the spectrum.

o Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier
transformation, phase correction, and baseline correction to obtain the final spectrum.

IR Spectroscopy

Infrared spectra are commonly recorded using a Fourier Transform Infrared (FTIR)
spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

e Sample Preparation: For ATR-IR, a small amount of the solid Quinolin-8-ylmethanol
sample is placed directly onto the ATR crystal. No special sample preparation is required.

o Data Acquisition: A background spectrum of the clean ATR crystal is recorded first. The
sample spectrum is then acquired, typically by co-adding multiple scans to improve the
signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm™1,

o Data Processing: The sample spectrum is automatically ratioed against the background
spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry

Mass spectra are typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS)
system with an electron ionization (EI) source.
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e Sample Preparation: A dilute solution of Quinolin-8-ylmethanol is prepared in a volatile
organic solvent such as methanol or dichloromethane.

o GC Separation: The sample is injected into the GC, where it is vaporized and separated from
the solvent and any impurities on a capillary column.

* MS Analysis: As the compound elutes from the GC column, it enters the mass
spectrometer's ion source. In El, the molecules are bombarded with high-energy electrons
(typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated
by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of a compound like Quinolin-8-yImethanol.
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Caption: Workflow for the spectroscopic characterization of Quinolin-8-ylmethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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